molecular formula C22H23N5OS B2645898 2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-mesitylacetamide CAS No. 852142-82-6

2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-mesitylacetamide

Cat. No.: B2645898
CAS No.: 852142-82-6
M. Wt: 405.52
InChI Key: BUTOFHVOCNYOFB-UHFFFAOYSA-N
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Description

Indole derivatives, such as the one you’re asking about, are significant in medicinal chemistry due to their wide range of biological activities . They are prevalent in many natural products and drugs and play a crucial role in cell biology .


Molecular Structure Analysis

The compound contains an indole ring, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. This structure is common in many biologically active molecules .


Chemical Reactions Analysis

Indole derivatives can undergo a variety of chemical reactions, particularly electrophilic substitution, due to the electron-rich nature of the indole ring .


Physical and Chemical Properties Analysis

Indole derivatives are generally crystalline and colorless with specific odors . The exact physical and chemical properties can vary depending on the specific substituents attached to the indole ring.

Scientific Research Applications

Antimicrobial Activity

Research indicates that indole derivatives, including those with 1,2,4-triazole moieties, possess significant antimicrobial properties. For instance, compounds synthesized from indole derivatives have shown potent antibacterial and antifungal activities against a variety of pathogens such as Aspergillus Niger, Penicillium sp., Candida albican, Bacillus subtilis, Escherichia coli, and more. This suggests the potential of these compounds in the development of new antimicrobial agents (El-Sayed, Abdel Megeid, & Abbas, 2011).

Anticancer Activity

Several studies have focused on synthesizing and evaluating indole and triazole derivatives for their anticancer properties. For example, novel indole derivatives containing 1,3,4-oxadiazole and 1,2,4-triazole moieties have been synthesized and tested for their ability to exhibit anti-inflammatory and antimicrobial activities, which are crucial in cancer research and treatment (Gadegoni & Manda, 2013).

Receptor Antagonist Activity

1,3,5-Substituted indoles and indazoles have been studied as receptor antagonists of the peptidoleukotrienes, with implications in developing treatments for conditions like asthma. The structure-activity relationship studies of these compounds revealed that certain substitutions at specific positions on the indole ring enhance their binding affinity and efficacy as receptor antagonists (Matassa et al., 1990).

Mechanism of Action

The mechanism of action of indole derivatives can vary widely depending on the specific compound and its biological target. For example, some indole derivatives have been found to inhibit viral replication .

Future Directions

Given the wide range of biological activities exhibited by indole derivatives, they continue to be a focus of research in medicinal chemistry . Future work could involve the synthesis and testing of new indole derivatives, like the one you’re asking about, to discover new drugs with improved efficacy and safety profiles.

Properties

IUPAC Name

2-[[5-(1H-indol-3-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N5OS/c1-13-9-14(2)20(15(3)10-13)24-19(28)12-29-22-26-25-21(27(22)4)17-11-23-18-8-6-5-7-16(17)18/h5-11,23H,12H2,1-4H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUTOFHVOCNYOFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NN=C(N2C)C3=CNC4=CC=CC=C43)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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